molecular formula C12H9Cl2N3O B11840046 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

Cat. No.: B11840046
M. Wt: 282.12 g/mol
InChI Key: LJHWTEDFZYRCFD-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties . The structure of this compound includes a pyrazine ring substituted with a chloro group and a carboxamide group attached to a 4-chlorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide typically involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) and dimethylaminopyridine (DMAP) . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace the chloro group with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of enoyl-ACP-reductase, an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual chloro substitution on both the pyrazine ring and the benzyl moiety enhances its antimicrobial properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9Cl2N3O/c13-9-3-1-8(2-4-9)5-16-12(18)10-6-15-7-11(14)17-10/h1-4,6-7H,5H2,(H,16,18)

InChI Key

LJHWTEDFZYRCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=CC(=N2)Cl)Cl

Origin of Product

United States

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